N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 1-(2-methoxyethyl)piperidine with a suitable benzoyl chloride derivative under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the benzamide group can produce the corresponding amine.
Scientific Research Applications
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the benzamide group can bind to enzymes or other proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide
- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dichlorobenzamide
Uniqueness
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of trifluoromethyl groups, which can enhance its lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
CAS No. |
1210945-78-0 |
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Molecular Formula |
C18H22F6N2O2 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H22F6N2O2/c1-28-7-6-26-4-2-12(3-5-26)11-25-16(27)13-8-14(17(19,20)21)10-15(9-13)18(22,23)24/h8-10,12H,2-7,11H2,1H3,(H,25,27) |
InChI Key |
BTOHHSXHHDYCBK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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